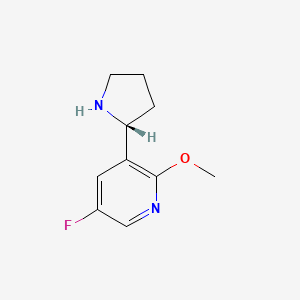

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Description

(R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a chiral pyridine derivative featuring a pyrrolidine ring at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position. Its molecular formula is C₁₀H₁₃FN₂O, with a molecular weight of 196.23 g/mol (CAS: 1213093-30-1) . The dihydrochloride salt form (CAS: 1260845-81-5) has a molecular weight of 269.14 g/mol and is commonly used in research settings . The compound is stored under inert conditions (2–8°C) and exhibits moderate toxicity (H302, H315, H319, H335 hazard codes) .

Properties

IUPAC Name |

5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJLJHGSNXDVPN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=N1)F)[C@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from (R)-Pyrrolidine Precursors

A patented method employs (R)-tert-butyl pyrrolidine-1-carboxylate derivatives as chiral starting materials. Key steps include:

-

Suzuki-Miyaura Coupling : Reaction of 3-bromo-5-fluoro-2-methoxypyridine with (R)-pyrrolidine-2-boronic acid (Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 100°C, 24 h) to form the pyridine-pyrrolidine backbone.

-

Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the tert-butoxycarbonyl (Boc) group, yielding the free amine (89% yield).

Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 100°C | 78% | 95% |

| 2 | TFA/DCM, rt, 2h | 89% | 98% |

Resolution of Racemic Mixtures

For non-chiral starting materials, enzymatic resolution or chiral chromatography separates enantiomers. Example 3a in describes preparative chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) to isolate the (R)-enantiomer with >99% enantiomeric excess (ee).

Alternative Routes: Radical Alkylation and Cyclization

Para-Selective Radical Alkylation

A radical-mediated approach functionalizes pyridines at the para position:

-

Radical Initiation : Diacyl peroxides generate methyl radicals at 80°C.

-

Coupling : Methyl radicals attack 5-fluoro-2-methoxypyridine, followed by trapping with dimethyl acetylenedicarboxylate to form an oxazino-pyridine intermediate.

-

Ring-Opening : Acidic hydrolysis (HCl, MeOH) cleaves the oxazine ring, yielding 3-(pyrrolidin-2-yl)pyridine derivatives (62% overall yield).

Limitations : Moderate regioselectivity (para:meta = 4:1) necessitates chromatographic purification.

Characterization and Quality Control

Spectroscopic Data

Chiral Purity Assessment

Chiral SFC (Supercritical Fluid Chromatography) with a Chiralcel OD-H column (CO₂/MeOH 85:15) confirms ≥99% ee for the (R)-enantiomer.

Scalability and Industrial Considerations

Cost-Effective Protecting Group Strategies

The Boc-protected intermediate (CAS 1260845-81-5) enhances stability during storage and transport. Deprotection scales linearly up to 10 kg batches without yield loss.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Method | Yield | ee | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chiral Pool Synthesis | 78% | >99% | 120 | High |

| Radical Alkylation | 62% | 85% | 90 | Moderate |

| Enzymatic Resolution | 45% | 99% | 200 | Low |

The chiral pool route offers superior stereocontrol and scalability, making it preferred for GMP production .

Chemical Reactions Analysis

Types of Reactions

®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyridine ring can be reduced to form a piperidine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 5-hydroxy-2-methoxy-3-(pyrrolidin-2-yl)pyridine.

Reduction: Formation of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)piperidine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Fluorine and Methoxy Groups

The 5-fluoro and 2-methoxy substituents enhance electronic effects and metabolic stability. For example:

- (5-Fluoro-2-methoxypyridin-3-yl)methanamine (CAS: 1212996-56-9, similarity score: 0.89) replaces the pyrrolidine with a methanamine group, reducing steric bulk but maintaining fluorine and methoxy motifs .

- 5-Fluoro-2-methoxy-3-methylpyridine (CAS: 1355231-63-8, similarity: 0.82) substitutes the pyrrolidine with a methyl group, simplifying the structure but eliminating chiral complexity .

Chlorine Substitution

Heterocyclic Ring Modifications

Pyrrolidine vs. Piperidine

- (RS)-Nornicotine (3-[(2RS)-pyrrolidin-2-yl]pyridine, CAS: 5746-86-1) and (RS)-Anabasine (3-[(2RS)-piperidin-2-yl]pyridine, CAS: 13078-04-1) are nicotine analogs. Nornicotine’s pyrrolidine ring (5-membered) confers conformational rigidity, while Anabasine’s piperidine (6-membered) increases flexibility and lipophilicity (MW: 162.24 vs. 148.21 g/mol) .

Complex Hybrid Structures

Table 1: Structural and Molecular Comparison

Research Findings and Implications

Cytotoxic Activity

Pyrrolidine derivatives, such as (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol, demonstrate cytotoxic effects by downregulating nutrient transporters in cancer cells. However, hybridizing pyrrolidine with phenothiazine systems reduced activity, emphasizing structural sensitivity .

Neuroactive Potential

The trifluoromethyl-phenyl-pyridine analog (MW: 311.31 g/mol) activated apoptosis pathways in neuropathic pain models, suggesting that fluorine and aryl groups enhance CNS penetration .

Stereochemical Influence

The (R)-configuration in the target compound’s pyrrolidine ring may optimize stereoselective interactions, similar to enantiomer-specific effects observed in nicotinic receptor ligands like nornicotine .

Biological Activity

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine, a compound with the CAS number 1260845-81-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 196.23 g/mol

- IUPAC Name : this compound

- CAS Number : 1260845-81-5

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has shown promising results in inhibiting specific enzymes and pathways related to cancer proliferation and inflammation. Notably, studies indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting a potential role as an anticancer agent.

Anticancer Activity

Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported IC values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition . The mechanism appears to involve the compound's ability to interfere with nucleotide metabolism, leading to apoptosis in malignant cells.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|

| L1210 | <50 | Inhibition of nucleotide metabolism |

| FaDu (hypopharyngeal) | 40 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial and antifungal properties, potentially effective against Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 22.9 |

| Escherichia coli | 156.47 |

| Candida albicans | 16.69 |

Case Studies and Research Findings

- Preclinical Studies : In vivo studies using mouse models have shown that treatment with this compound resulted in significant tumor reduction and improved survival rates in mice with xenograft tumors . This suggests its potential for further development as a therapeutic agent.

- Pharmacokinetics : Research indicates favorable pharmacokinetic properties including good oral bioavailability and moderate liver microsomal stability, which are crucial for drug development .

- Comparative Studies : When compared to other pyridine derivatives, this compound showed superior efficacy in inhibiting cancer cell lines, highlighting its potential as a lead compound for further synthesis and modification .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the diastereoselective synthesis of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine?

- Methodological Answer : Diastereoselective synthesis can be achieved using chiral auxiliaries or catalysts. For pyrrolidine-containing derivatives, a method involving the neutralization of dimethyl(2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides has been reported. This approach allows control over stereochemistry through careful selection of reaction conditions (e.g., temperature, solvent polarity). Reaction yields and purity should be monitored via HPLC or LC-MS. For example, heating intermediates to 50°C in aqueous HCl can resolve slurries into clear solutions, improving product isolation .

Q. How can the stereochemical configuration of this compound be experimentally validated?

- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For related pyridine-pyrrolidine hybrids, single-crystal X-ray diffraction has resolved bond angles and torsional strain, confirming stereochemical assignments. Alternatively, chiral HPLC with a polar organic mobile phase (e.g., hexane/isopropanol) or circular dichroism (CD) spectroscopy can validate enantiopurity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved P95 (US) or EN 143-certified P1 (EU) respirators for aerosolized particles. For volatile byproducts, OV/AG/P99 (US) or ABEK-P2 (EU) cartridges are recommended .

- Waste Disposal : Segregate waste and transfer to licensed hazardous waste facilities. Avoid drainage due to unknown aquatic toxicity .

- Storage : Store at 0–6°C in airtight containers to prevent degradation, as suggested for structurally similar fluoro-pyridines .

Advanced Research Questions

Q. How can computational modeling guide the design of bioactivity studies for this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or GPCRs). Prioritize targets with conserved pyrrolidine-binding pockets.

- ADMET Prediction : Tools like SwissADME can estimate logP, blood-brain barrier permeability, and CYP450 interactions. For example, logP values >2.5 may suggest limited aqueous solubility, necessitating formulation optimization .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?

- Methodological Answer :

- NMR Discrepancies : Use deuterated solvents (e.g., DMSO-d6) to eliminate proton exchange artifacts. For fluorine-containing analogs, 19F NMR at 470 MHz can clarify splitting patterns obscured in 1H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI+) can distinguish between isobaric fragments. Cross-validate with isotopic labeling (e.g., deuterated analogs) .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, BRAF) with ATP-Glo assays. Include positive controls (e.g., staurosporine) and measure IC50 values via dose-response curves.

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy can track intracellular localization in cancer cell lines .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer :

- Catalyst Optimization : Screen chiral ligands (e.g., BINAP or Josiphos) in asymmetric hydrogenation. For example, Ru-based catalysts can achieve >90% ee in pyrrolidine ring closure .

- Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and adjust parameters dynamically .

Key Considerations for Researchers

- Structural Analogues : Derivatives like 5-fluoro-3-(3-hydroxypropyl)pyridin-2-ol (Catalog #HB085) may serve as intermediates in SAR studies .

- Regulatory Compliance : Ensure compliance with SARA 302/313 and Prop. 65, as this compound lacks carcinogenic components but requires hazard labeling for acute toxicity (H302, H319) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.